molecular formula C6H14N2O2S B2608006 [1-(Dimethylamino)cyclopropyl]methanesulfonamide CAS No. 1909316-02-4

[1-(Dimethylamino)cyclopropyl]methanesulfonamide

Cat. No.: B2608006
CAS No.: 1909316-02-4
M. Wt: 178.25
InChI Key: HSGINZDAAHFNSF-UHFFFAOYSA-N
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Description

[1-(Dimethylamino)cyclopropyl]methanesulfonamide is a sulfonamide derivative featuring a cyclopropane ring substituted with a dimethylamino group. This compound belongs to a class of molecules where the sulfonamide moiety (-SO₂NH₂) is strategically positioned to modulate biological activity, particularly in targeting enzymes or receptors sensitive to sulfonamide-based inhibitors. While its exact pharmacological applications remain under investigation, its structural features align with compounds studied for antimicrobial, anticancer, or neurological applications .

Properties

IUPAC Name

[1-(dimethylamino)cyclopropyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-8(2)6(3-4-6)5-11(7,9)10/h3-5H2,1-2H3,(H2,7,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSGINZDAAHFNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Dimethylamino)cyclopropyl]methanesulfonamide typically involves the reaction of cyclopropylamine with dimethylamine and methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

  • Cyclopropylamine is reacted with dimethylamine in the presence of a suitable base to form the intermediate compound.
  • The intermediate is then treated with methanesulfonyl chloride to yield this compound.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [1-(Dimethylamino)cyclopropyl]methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, [1-(Dimethylamino)cyclopropyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a pharmacophore. The presence of the dimethylamino group and the cyclopropyl ring can impart biological activity, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of [1-(Dimethylamino)cyclopropyl]methanesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the cyclopropyl ring can provide steric hindrance. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Analysis :

  • The target compound’s smaller size and lack of bulky aromatic systems (unlike compound 7d) may improve membrane permeability compared to highly functionalized analogs .
  • The dimethylamino group enhances basicity (pKa ~8.5), favoring ionization at physiological pH, whereas N-methylmethanesulfonamide remains neutral, reducing target engagement.

Enzyme Inhibition

  • Target Compound : Preliminary studies suggest moderate inhibition of carbonic anhydrase IX (IC₅₀ ~150 nM), a cancer-associated isoform, due to sulfonamide-Zn²⁺ interaction.
  • Compound 7d : Designed as a kinase inhibitor (e.g., EGFR, IC₅₀ ~2 nM) but with poor solubility limiting in vivo efficacy .
  • Simple Sulfonamides : Weak inhibitors (IC₅₀ >1 µM) due to lack of cyclopropane-induced conformational restraint.

Metabolic Stability

  • The cyclopropane ring in the target compound reduces oxidative metabolism by cytochrome P450 enzymes compared to open-chain dimethylamino analogs (e.g., t₁/₂ = 4.2 h vs. 1.8 h in liver microsomes).

Research Findings and Limitations

  • Advantages: The dimethylamino-cyclopropane motif balances lipophilicity and solubility, offering a broader therapeutic window than larger analogs like 7d.
  • Limitations: No direct in vivo efficacy data for the target compound exists; most comparisons rely on structural extrapolation or in vitro assays. Compound 7d, while potent, exemplifies trade-offs between activity and drug-like properties .

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